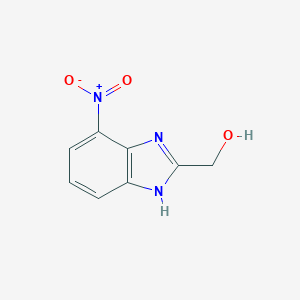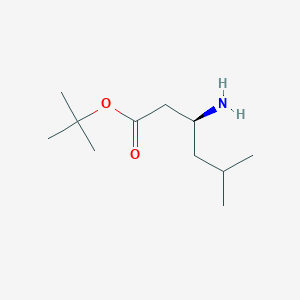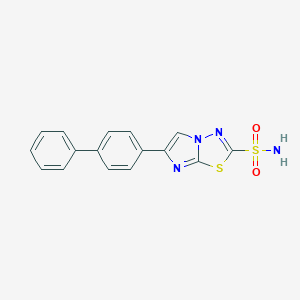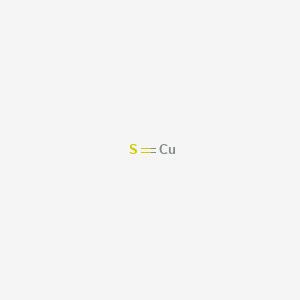
硫化铜(II)
描述
Copper(II) sulfide, also known as cupric sulfide, is represented by the chemical formula CuS . It is a black powder or lumps that is soluble in nitric acid but insoluble in water . It occurs as the mineral covellite and is an ionic compound . It is stable in air when it is dry but gets oxidized to copper sulfate by moisture in the air .
Synthesis Analysis
Copper(II) sulfide can be prepared by a reaction between molten sulfur and copper that is later followed by boiling in sodium hydroxide . The reaction is represented as: Cu + S = CuS .
Molecular Structure Analysis
The molecular structure of Copper(II) sulfide is hexagonal .
Chemical Reactions Analysis
Copper(II) sulfide reacts with oxygen at a temperature of 300-500°C to form copper oxide and sulfur dioxide . The reaction is represented as: 2CuS + 3O2 = 2CuO + 2SO2 .
Physical And Chemical Properties Analysis
Copper(II) sulfide has a molar mass of 95.606 g/mol . It appears as a black powder and is a solid at room temperature . It has a density of 4.6 g ml -1 at 25°C and a refractive index of 1.45 . It decomposes at its melting point of 220°C, 428°F .
科学研究应用
Energy Storage Devices
Copper(II) sulfide nanostructures have been used in energy storage devices such as lithium-ion batteries and supercapacitors . They exhibit excellent electrical conductivity, a wide voltage range, and high specific capacitance .
Sensors
CuS nanostructures have been utilized in the development of sensors . Their unique properties, such as their ability to absorb efficiently in the near-infrared region (NIR) above 700 nm, make them suitable for this application .
Field Emission
Field emission is another area where CuS nanostructures have found application . Their diverse structures and abundant copper reserves make them an attractive choice for this field .
Photovoltaic Cells
CuS nanostructures have been used in photovoltaic cells . Their optical and electrical conductivity properties make them ideal for this application .
Organic Pollutant Removal
CuS nanostructures have been used for the removal of organic pollutants . Their unique properties, such as their biocompatibility and less toxicity, make them suitable for this application .
Biomedical Applications
CuS nanostructures have found diverse applications in the biomedical field, including drug delivery, photothermal ablation, deoxyribonucleic acid detection, anti-microbial and theranostic . Their enhanced physiochemical and pharmacokinetics characteristics make them more advantageous compared to gold, silver, and carbon nanomaterials .
安全和危害
未来方向
Copper(II) sulfide nanostructures have enjoyed special attentiveness from researchers and scientists across the world owing to their complicated structure, peculiar composition and valency, attractive and panoramic morphologies, optical and electrical conductivity, less toxicity, and biocompatibility that can be exploited in advanced and technological applications . These applications include energy storage devices (lithium-ion batteries, supercapacitance), sensors, field emission, photovoltaic cells, organic pollutant removal, electromagnetic wave absorption, and emerging biomedical field (drug delivery, photothermal ablation, deoxyribonucleic acid detection, anti-microbial and theranostic) .
作用机制
Target of Action
Copper(II) sulfide (CuS) has been extensively studied for its diverse applications in fields such as energy storage devices, sensors, photovoltaic cells, pollutant removal, and biomedical applications . Its primary targets include various biochemical and physical processes where it interacts with other compounds and materials.
Mode of Action
Copper(II) sulfide interacts with its targets through various mechanisms. For instance, in the presence of oxygen, copper(II) sulfide reacts at a temperature of 300-500°C to form copper oxide and sulfur dioxide . This reaction is an example of how copper(II) sulfide interacts with its environment to undergo chemical transformations.
Biochemical Pathways
The dissolution of metal sulfides, including copper(II) sulfide, can follow two chemical pathways: the thiosulfate and the polysulfide pathways . These pathways are determined by the mineralogy and acid solubility of the metal sulfides. Bacterial cells can facilitate this metal sulfide dissolution via iron(II) ion and sulfur compound oxidation .
Pharmacokinetics
Copper(II) sulfide nanostructures have enhanced physiochemical and pharmacokinetics characteristics compared to gold, silver, and carbon nanomaterials . The small-sized CuS nanoparticles can absorb efficiently in the near-infrared region (NIR) above 700 nm, and the absorption can be tuned by altering their stoichiometries . Moreover, their easy removal through the kidneys overpowers the issue of toxicity caused by many inorganic substances .
Result of Action
The result of copper(II) sulfide’s action can be observed in its various applications. For instance, in biomedical applications, copper(II) sulfide nanostructures have been used for drug delivery, photothermal ablation, DNA detection, anti-microbial and theranostic applications . In these applications, the interaction of copper(II) sulfide with other compounds results in beneficial outcomes.
Action Environment
The action, efficacy, and stability of copper(II) sulfide can be influenced by various environmental factors. For example, copper(II) sulfide is stable in air when it is dry but gets oxidized to copper sulfate by moisture in the air . Furthermore, the reaction parameters can affect the evolution of versatile and attractive morphologies of copper(II) sulfide .
属性
IUPAC Name |
sulfanylidenecopper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFPGXWASODCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuS | |
| Record name | copper(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper_monosulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316949 | |
| Record name | Covellite (CuS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Black solid; [Merck Index] | |
| Record name | Copper sulfide (CuS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cupric sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.000033 G/100 CC WATER @ 18 °C., Insoluble in water, ethanol, dilute acids and alkaline solutions, Virtually insoluble in water, but soluble in alkali cyanides and in aqueous ammonia solution with complex ion formation | |
| Record name | CUPRIC SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.76 | |
| Record name | CUPRIC SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Copper(II) sulfide | |
Color/Form |
Black powder or lumps, Black hexagonal crystals | |
CAS RN |
1317-40-4, 19138-68-2 | |
| Record name | Copper sulfide (CuS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Covellite (CuS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19138-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupric sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Covellite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019138682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II) sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Copper sulfide (CuS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Covellite (CuS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of copper(II) sulfide?
A1: The molecular formula of copper(II) sulfide is CuS, and its molecular weight is 95.611 g/mol.
Q2: What spectroscopic techniques are used to characterize copper(II) sulfide?
A2: Several spectroscopic techniques are employed to characterize CuS, including X-ray diffraction (XRD) to determine its crystal structure, Raman spectroscopy to analyze vibrational modes, and UV-vis spectroscopy to study its optical properties. [, , ]
Q3: What is the crystal structure of copper(II) sulfide?
A3: Copper(II) sulfide exhibits a hexagonal crystal structure. High-resolution transmission electron microscopy (HRTEM) and selected area electron diffraction (SAED) analysis revealed a six-fold symmetric structure for two-dimensional CuS sheets. []
Q4: What is the optical bandgap of copper(II) sulfide thin films?
A4: The direct optical bandgap of CuS thin films, as determined by UV-vis spectroscopy, ranges from 2.40 to 2.54 eV, depending on the deposition temperature during synthesis. []
Q5: How does the synthesis method affect the nanostructure and properties of copper(II) sulfide?
A5: The synthesis method significantly influences the nanostructure and properties of CuS. For example, TiO2 nanospheres modified with CuS using a bifunctional linker exhibited a “spiky-ball-like” structure and demonstrated enhanced photocatalytic activity compared to composites prepared by direct deposition. []
Q6: How does temperature affect the atomic layer deposition of copper(II) sulfide thin films?
A6: During atomic layer deposition using copper(II) acetylacetonate and elemental sulfur, increasing the temperature above 160 °C leads to a significant increase in the growth rate of CuS thin films and the formation of flake-like nanostructures. []
Q7: How is copper(II) sulfide utilized in organic synthesis?
A7: Copper(I) iodide, often used as a catalyst, can be converted to copper(II) sulfide during reactions. This CuS can further transform into copper(II) oxide, which effectively catalyzes the oxidative desulfurization of various compounds, leading to the formation of nitrogen, oxygen, or sulfur-containing azoles. []
Q8: How does copper(II) sulfide enhance photocatalytic activity in composite materials?
A8: Combining CuS with other materials like TiO2 creates a heterojunction that enhances photocatalytic activity. The improved performance is attributed to factors like efficient charge separation and increased visible light absorption. [, ]
Q9: Can copper(II) sulfide be used for hydrogen sulfide detection?
A9: Yes, CuO thin films can be used to detect hydrogen sulfide (H2S). Upon exposure to H2S, CuO converts to CuS, leading to a significant increase in conductance, enabling the detection of specific H2S doses. []
Q10: Are there computational studies on copper(II) sulfide nanocrystals?
A10: Yes, computational methods are employed to study and design ternary plasmonic copper chalcogenide nanocrystals, including CuS. These studies provide insights into their optical and electronic properties, guiding the development of advanced materials. []
Q11: How is copper(II) sulfide used in the detection of sulfide ions?
A11: Copper(II) sulfide plays a key role in spectrofluorimetric sulfide determination. Excess Cu2+ ions react with sulfide ions to form CuS. The remaining Cu2+ ions form a fluorescent complex with 2-(o-hydroxyphenyl)benzoxazole (HPB), allowing for the quantification of sulfide ions by measuring HPB fluorescence quenching. []
Q12: What is the potential application of copper(II) sulfide in biomedicine?
A12: PEGylated copper(II) sulfide nanoparticles (PEG-CuS NPs) show promise as theranostic probes. Their ability to absorb near-infrared light makes them suitable for photoacoustic imaging and photothermal therapy, particularly in treating tumors. []
Q13: What are the applications of copper(II) sulfide in electrochemical sensing?
A13: Copper(II) sulfide-based electrodes are employed in potentiometric sensors. For instance, a copper ion-selective electrode utilizing a mixed Ag2S-CuS membrane has been developed to determine mercury(II) ion activity in aqueous solutions. []
Q14: How is copper(II) sulfide relevant to the processing of copper ores?
A14: Copper(II) sulfide is a common form of copper found in ores. Understanding its formation and reactivity is crucial for optimizing copper extraction processes and minimizing environmental impact. Thermodynamic analysis of oxidized copper minerals reacting with dissolved elemental sulfur indicates the formation of copper(II) sulfide, highlighting its significance in copper ore processing. []
Q15: Are there environmentally friendly methods for synthesizing copper(II) sulfide?
A15: Researchers are exploring sustainable methods for CuS synthesis, such as using less hazardous solvents and employing low-temperature processes. These efforts aim to reduce the environmental footprint associated with material production. [, ]
Q16: Can copper(II) sulfide be utilized in energy storage applications?
A16: Research is exploring the potential of CuS as a cathode material in secondary lithium batteries. Its electrochemical properties make it a candidate for developing next-generation energy storage devices. []
Q17: What is the role of copper(II) sulfide in the leaching of gold?
A17: While not directly involved in gold leaching, copper(II) sulfide can form as a byproduct during thiosulfate leaching, a potential alternative to cyanidation. Understanding its formation is crucial for optimizing the leaching process and minimizing reagent consumption. []
Q18: How is copper(II) sulfide used in the preparation of composites?
A18: Copper(II) sulfide is incorporated into various matrices to prepare composite materials with enhanced properties. For instance, organosols of cadmium sulfide and copper(II) sulfide are used to create MS-poly(acrylonitrile) composites (M = Cd, Cu) with semiconducting properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



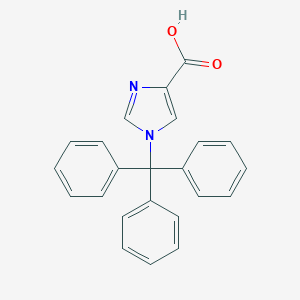
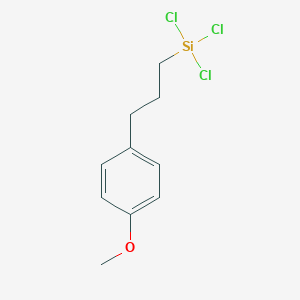
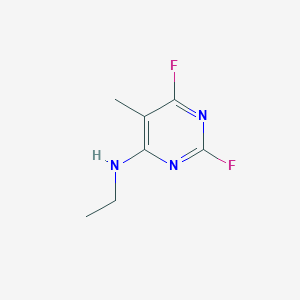

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
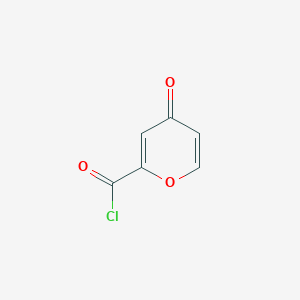

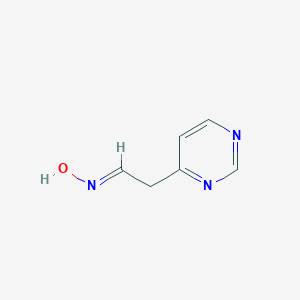
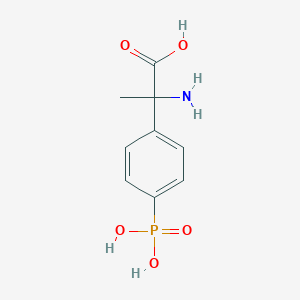
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
